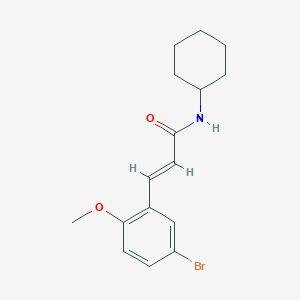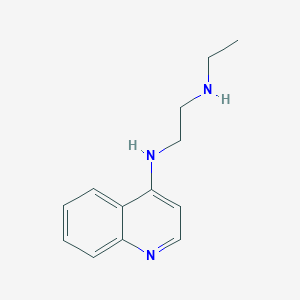
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide, also known as Br-MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Br-MPA is a small molecule that is used to modulate the activity of ion channels, which are critical for cellular communication and signaling.
Mécanisme D'action
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide modulates the activity of ion channels by binding to a specific site on the channel protein. This binding alters the conformation of the channel, leading to changes in ion permeability and cellular signaling. The exact mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide on ion channels is still under investigation, but it is believed to involve interactions with specific amino acid residues on the channel protein.
Biochemical and Physiological Effects:
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide has been shown to have several biochemical and physiological effects, including changes in calcium signaling, neuronal excitability, and smooth muscle contraction. It has also been shown to have anti-proliferative effects on cancer cells and to reduce pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide in lab experiments is its specificity for certain ion channels, which allows for targeted modulation of cellular signaling pathways. However, one limitation is that 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide may have off-target effects on other ion channels or cellular processes, which could complicate data interpretation.
Orientations Futures
There are several future directions for research on 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide, including the development of more specific and potent analogs, investigation of its therapeutic potential in various diseases, and exploration of its effects on other cellular processes. Additionally, further research is needed to fully understand the mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide on ion channels and to identify potential side effects or limitations of its use in lab experiments.
In conclusion, 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide is a small molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide could lead to new insights into cellular signaling pathways and potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide involves the reaction of 5-bromo-2-methoxybenzoic acid with cyclohexylamine and acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography. The purity and identity of the product are confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide has been used in various scientific research applications, including neuroscience, pharmacology, and drug discovery. It has been shown to modulate the activity of several ion channels, including TRPC5 and TRPC6, which are involved in calcium signaling and neuronal excitability. 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide has also been shown to have potential therapeutic applications in diseases such as chronic pain, hypertension, and cancer.
Propriétés
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-cyclohexylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-20-15-9-8-13(17)11-12(15)7-10-16(19)18-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXYMUHTXGORIO-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)

![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)



![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)
![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)

![4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide](/img/structure/B7555938.png)


![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7555960.png)